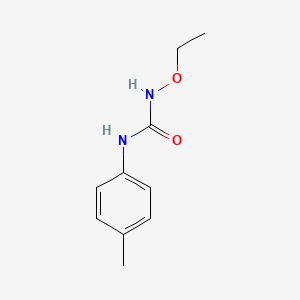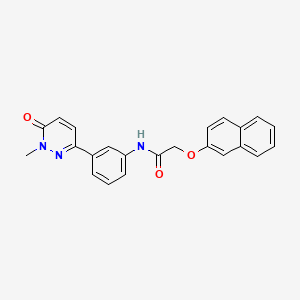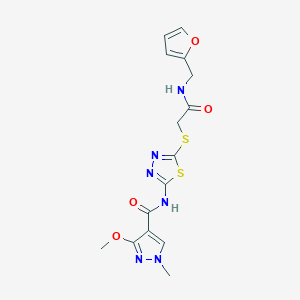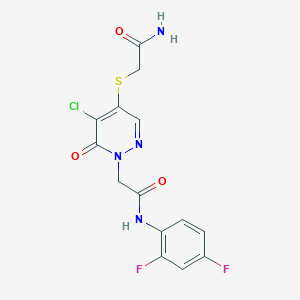![molecular formula C12H16F3N B2621048 (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 912291-11-3](/img/structure/B2621048.png)
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine” is a chemical compound with the CAS number 912291-11-3 . It has a molecular weight of 231.26 and a molecular formula of C12H16F3N .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a trifluoromethyl group and a propyl group with an additional methyl group . The exact 3D structure is not provided in the search results.Mécanisme D'action
The mechanism of action of (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine involves the activation of serotonin receptors in the brain. It specifically targets the 5-HT2A and 5-HT2C receptors and induces a range of physiological effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to induce changes in serotonin levels, alter the activity of various neurotransmitters, and affect the regulation of various physiological processes such as sleep, appetite, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine in lab experiments include its selective activation of serotonin receptors, its ability to induce specific physiological effects, and its potential for investigating the role of serotonin in various physiological and pathological conditions. However, the limitations of using this compound include its potential for inducing adverse effects, its complex synthesis process, and its limited availability.
Orientations Futures
There are several future directions for research involving (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine. These include investigating its potential for treating various psychiatric and neurological disorders, exploring its role in the regulation of circadian rhythms, and developing novel compounds based on its structure for use in drug discovery. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for inducing adverse effects.
Méthodes De Synthèse
The synthesis of (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine is a complex process that involves multiple steps. The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with isobutylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine has been extensively used in scientific research as a tool for studying the central nervous system. It acts as a selective serotonin receptor agonist and has been used to investigate the role of serotonin in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-4-3-5-11(6-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHUWDZYTSQJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxolan-2-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2620966.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620968.png)



![N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2620977.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2620981.png)

![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620984.png)
![2-Chloro-N-[1-(4-fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]acetamide](/img/structure/B2620985.png)

![[(3R)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2620988.png)